2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one
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Overview
Description
2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one is a complex organic compound that belongs to the class of pyrroloisoxazoles. This compound is characterized by its unique structure, which includes a benzyl group, a bromobenzoyl group, and a tetrahydro-pyrroloisoxazole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-pyrroloisoxazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide as the reagent.
Addition of the Bromobenzoyl Group: The bromobenzoyl group is added via an acylation reaction, typically using 4-bromobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromobenzoyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or bromobenzoyl derivatives.
Scientific Research Applications
2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological systems, including its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their anti-cancer properties.
Triazole-pyrimidine hybrids: These compounds have similar biological activities, including neuroprotective and anti-inflammatory properties.
Uniqueness
2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-benzyl-4-(4-bromobenzoyl)-3a,5,6,6a-tetrahydropyrrolo[2,3-d][1,2]oxazol-3-one |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)18(23)21-11-10-16-17(21)19(24)22(25-16)12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
ZFKRYHKCUVGAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1ON(C2=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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